Rabelomycin

Description

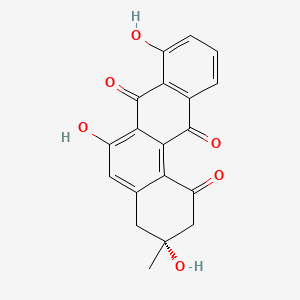

Structure

3D Structure

Properties

Molecular Formula |

C19H14O6 |

|---|---|

Molecular Weight |

338.3 g/mol |

IUPAC Name |

(3R)-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H14O6/c1-19(25)6-8-5-11(21)15-16(13(8)12(22)7-19)17(23)9-3-2-4-10(20)14(9)18(15)24/h2-5,20-21,25H,6-7H2,1H3/t19-/m1/s1 |

InChI Key |

JJOLHRYZQSDLSA-LJQANCHMSA-N |

SMILES |

CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Isomeric SMILES |

C[C@]1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Canonical SMILES |

CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Synonyms |

rabelomycin |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Rabelomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabelomycin is a member of the angucycline class of antibiotics, produced by various Streptomyces species. Exhibiting a range of biological activities, including antibacterial, cytotoxic, and antioxidant effects, this compound and its derivatives are of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the key pathways and workflows. While the precise molecular targets of this compound are still under active investigation, this document synthesizes the existing evidence to present a coherent model of its biological function.

Introduction

This compound is a polyketide-derived aromatic compound characterized by a benz[a]anthraquinone core structure. First isolated from Streptomyces olivaceus, it has since been identified in other Streptomyces species, such as Streptomyces sp. PAL 114.[1] As a typical angucycline, this compound has demonstrated notable biological effects, which are summarized in this guide. Understanding the molecular basis for these activities is crucial for the potential development of this compound or its analogs as therapeutic agents.

Biological Activities and Quantitative Data

This compound exhibits a spectrum of biological activities, with key quantitative data summarized in the tables below.

Cytotoxic Activity

This compound has demonstrated moderate cytotoxicity against the human colon adenocarcinoma cell line, Caco-2.[1]

| Cell Line | Assay | IC50 | Reference |

| Caco-2 | MTT Assay | 31.27 µM | [1] |

Table 1: Cytotoxic activity of this compound.

Antibacterial Activity

This compound shows activity primarily against Gram-positive bacteria.[1]

| Bacterial Group | Assay | MIC Range | Reference |

| Gram-positive bacteria | Broth microdilution | 5 - 80 µg/ml | [1] |

Table 2: Antibacterial activity of this compound.

Antioxidant Activity

The antioxidant potential of this compound has been quantified using a DPPH radical scavenging assay.[1]

| Assay | IC50 | Reference |

| DPPH radical scavenging | 70.37 µg/ml | [1] |

Table 3: Antioxidant activity of this compound.

Proposed Mechanisms of Action

The precise molecular targets of this compound are not yet fully elucidated. However, based on its chemical structure and the known mechanisms of other angucycline antibiotics, several modes of action can be proposed.

Cytotoxic Mechanism: Induction of Apoptosis via Oxidative Stress

The cytotoxic effects of this compound are likely mediated through the induction of apoptosis, a programmed cell death pathway. This is a common mechanism for many angucycline antibiotics. The proposed signaling cascade is initiated by the generation of reactive oxygen species (ROS).

This proposed pathway suggests that this compound leads to an increase in intracellular ROS levels. This oxidative stress, in turn, disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Antibacterial Mechanism: Potential Inhibition of Topoisomerases

Many antibiotics with a quinone-like structure, similar to the core of this compound, exert their antibacterial effects by targeting essential bacterial enzymes. A plausible mechanism for this compound is the inhibition of bacterial DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition of topoisomerases leads to DNA damage and ultimately, bacterial cell death.

Antioxidant Mechanism: Radical Scavenging

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. Computational studies suggest that this occurs via a homolytic hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl groups on the this compound structure donate a hydrogen atom to neutralize free radicals.[1]

Experimental Protocols

The following are representative, detailed protocols for the key experiments cited in this guide. While the original publications provide the results, they often lack the detailed step-by-step procedures. The protocols provided here are based on standard laboratory practices for these assays and can be adapted for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the IC50 value of this compound against an adherent cancer cell line like Caco-2.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture Caco-2 cells in T-75 flasks until they reach approximately 80% confluency.

-

Wash the cells with PBS, and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound in culture medium from the stock solution.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

-

MTT Assay:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

-

Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Preparation of this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Antioxidant Assay (DPPH Radical Scavenging)

This protocol details a method to assess the antioxidant capacity of this compound.

Materials:

-

This compound stock solution

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of dilutions of this compound in methanol.

-

-

Assay Reaction:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the this compound dilutions to the respective wells. Include a blank (methanol only) and a control (DPPH solution with methanol instead of this compound).

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each this compound concentration.

-

Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

-

Conclusion

This compound is a promising natural product with multifaceted biological activities. The available evidence strongly suggests that its cytotoxic effects are mediated through the induction of apoptosis via oxidative stress, while its antibacterial properties likely stem from the inhibition of essential bacterial enzymes such as topoisomerases. Its antioxidant activity is attributed to its radical scavenging ability. Further research is warranted to definitively identify the direct molecular targets of this compound and to fully elucidate the signaling pathways it modulates. The detailed experimental protocols provided in this guide offer a framework for future investigations into the mechanism of action of this and other angucycline antibiotics, which will be crucial for their potential development as therapeutic agents.

References

Rabelomycin discovery and history

An In-depth Technical Guide to Rabelomycin: Discovery, Biosynthesis, and Characterization

Introduction

This compound is a naturally occurring antibiotic belonging to the angucycline class of aromatic polyketides.[1][2] First identified in 1970, it has since been a subject of interest for its antibacterial properties and as a key intermediate in the biosynthesis of more complex angucyclines. This document provides a comprehensive overview of the discovery, history, chemical properties, biosynthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

This compound was first isolated from the fermentation broth of the bacterium Streptomyces olivaceus ATCC 21549.[1][2][3] The discovery was part of a broader effort to identify novel antimicrobial agents from actinomycetes. Subsequent studies have also identified this compound in other bacterial species, including Streptomyces venezuelae and Micromonospora rosaria.[4][5] Its initial characterization revealed its activity against Gram-positive bacteria, with a potency comparable to the known antibiotic tetrangomycin.[1]

Chemical Structure and Properties

This compound is a benz[a]anthraquinone derivative with the chemical formula C₁₉H₁₄O₆.[3][4] Its structure was elucidated through a combination of spectroscopic techniques and chemical degradation studies.[6] The systematic name for this compound is (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione.[4]

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₄O₆ | [3][4] |

| Molecular Weight | 338.3 g/mol | [4] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 193°C (decomposes) | [3] |

| Optical Rotation | [α]D = -102° (c=1 in CHCl₃) |[3] |

Spectroscopic Data for this compound

| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| UV-Vis (in Methanol) | 228 nm, 267 nm, 433 nm | [3] |

| UV-Vis (in 0.02 N NaOH in Methanol) | 258 nm, 282 nm (shoulder), 325 nm, 507 nm |[3] |

Biosynthesis

This compound is a type II polyketide, assembled from acetate and malonate units via a multi-enzyme complex known as a polyketide synthase (PKS).[7][8] It is often produced as a shunt product in the biosynthetic pathways of more complex angucyclines like jadomycin and gilvocarcin.[1] This occurs when the downstream enzymatic machinery for further modification is absent or inactive. This compound is also a key biosynthetic intermediate for other angucyclines such as urdamycin, oviedomycin, and landomycin E.[1][8]

A significant breakthrough in understanding its biosynthesis was the development of a one-pot enzymatic total synthesis. This in vitro system utilizes a combination of PKS enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways to produce this compound from the simple precursors acetyl-CoA and malonyl-CoA.[1][9][10]

Experimental Protocols

Fermentation and Isolation of this compound

The following protocol is based on the original method described for the isolation of this compound from Streptomyces olivaceus ATCC 21549.[3]

1. Fermentation:

-

A culture of Streptomyces olivaceus ATCC 21549 is grown in an aqueous nutrient medium under aerobic conditions.

-

The medium should contain an assimilable source of carbohydrate (e.g., glucose) and an assimilable source of organic nitrogen (e.g., yeast extract).

-

Fermentation is carried out at an appropriate temperature (typically 28-30°C) for a period of 5-7 days, or until significant antibiotic production is detected.

2. Extraction:

-

The fermentation broth is filtered to separate the mycelium from the culture filtrate.

-

The filter cake (mycelium) is extracted with methanol.

-

The methanol is evaporated to yield an aqueous residue, which is then combined with the culture filtrate.

-

The pooled aqueous solution is extracted with ethyl acetate.

3. Purification:

-

The ethyl acetate extract is concentrated to a syrup.

-

The syrup is subjected to counter-current distribution using a solvent system of Methanol:Water:Hexane (3:1:4 v/v/v).

-

Active fractions are identified by bioassay and evaporated to dryness.

-

The crude this compound is further purified by column chromatography on DEAE-cellulose followed by silica gel chromatography.

-

Final recrystallization from a benzene-methanol mixture yields pure, crystalline this compound.

In Vitro Enzymatic Synthesis of this compound

This protocol is a conceptual summary of the enzymatic total synthesis.[1][9][10]

1. Enzyme Preparation:

-

The necessary PKS enzymes (ketosynthases, chain length factor, acyl carrier protein, ketoreductase, and cyclases) from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways are overexpressed in a suitable host (e.g., E. coli or Streptomyces lividans) and purified.

2. Reaction Mixture:

-

A reaction buffer (e.g., pH 7.5) is prepared containing:

-

Acetyl-CoA (starter unit)

-

Malonyl-CoA (extender unit)

-

NADPH (cofactor for ketoreductase)

-

A mixture of the purified PKS enzymes.

-

3. Incubation:

-

The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for several hours.

4. Product Analysis and Purification:

-

The reaction is monitored for the formation of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

-

The product can be purified from the reaction mixture using standard chromatographic methods.

Biological Activity and Mechanism of Action

This compound exhibits antibacterial activity primarily against Gram-positive microorganisms.[1][2] While its precise mechanism of action has not been extensively detailed in the literature, it is believed to be similar to other angucycline antibiotics, which are known to interfere with DNA and RNA synthesis. The planar aromatic structure of the benz[a]anthraquinone core is thought to facilitate intercalation into DNA, thereby disrupting cellular processes. Further research is needed to fully elucidate the specific molecular targets of this compound.

Conclusion

This compound stands as a foundational member of the angucycline family of antibiotics. Its discovery opened the door to a large and structurally diverse class of natural products. The elucidation of its biosynthetic pathway and the recent achievement of its total enzymatic synthesis have provided valuable tools for synthetic biology and the potential for creating novel angucycline analogs with improved therapeutic properties. Continued investigation into the biological activity and mechanism of action of this compound and its derivatives may lead to the development of new antibacterial agents.

References

- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ISOLATION, CHARACTERIZATION, AND STRUCTURE OF this compound, A NEW ANTIBIOTIC [jstage.jst.go.jp]

- 3. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]

- 4. (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione | C19H14O6 | CID 443810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Isolation, characterization, and structure of this compound, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

Rabelomycin Production in Streptomyces olivaceus: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of rabelomycin, an angucycline antibiotic, from Streptomyces olivaceus. This compound, first isolated from Streptomyces olivaceus ATCC 21549, exhibits activity primarily against Gram-positive bacteria. This document details the biosynthesis, fermentation, extraction, and purification of this compound, along with insights into the potential regulatory mechanisms governing its production. The information is intended to serve as a foundational resource for researchers and professionals involved in natural product discovery and development.

This compound: An Overview

This compound is a member of the angucycline family of antibiotics, characterized by a benz[a]anthraquinone core structure. It is a polyketide-derived natural product synthesized via a type II polyketide synthase (PKS) pathway. This compound is not only a bioactive molecule itself but also serves as a key intermediate in the biosynthesis of other complex angucyclines.

Data Presentation: Fermentation Parameters and Their Impact on this compound Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. While specific quantitative data for this compound production by Streptomyces olivaceus is not extensively available in publicly accessible literature, the following tables present a summary of typical fermentation parameters and their expected impact on angucycline production, based on studies of Streptomyces species.

Table 1: Effect of Carbon Source on this compound Production (Exemplar Data)

| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |

| Glucose | 8.5 | 120 |

| Fructose | 7.8 | 110 |

| Maltose | 9.2 | 150 |

| Soluble Starch | 9.5 | 160 |

| Arabinose | 4.2 | 30 |

Note: Data are hypothetical and for illustrative purposes, based on general trends in angucycline production by Streptomyces.

Table 2: Effect of Nitrogen Source on this compound Production (Exemplar Data)

| Nitrogen Source (2 g/L) | Biomass (g/L) | This compound Titer (mg/L) |

| NZ Amine A | 8.1 | 135 |

| Yeast Extract | 7.9 | 125 |

| Nitrate | 6.5 | 90 |

| Aspartate | 7.2 | 100 |

| Ammonia | 5.8 | 70 |

Note: Data are hypothetical and for illustrative purposes, based on general trends in angucycline production by Streptomyces.

Table 3: Influence of Fermentation Parameters on this compound Production

| Parameter | Optimal Range | Effect on Production |

| Temperature | 25-28°C | Affects enzyme activity and cell growth.[1] |

| pH | 7.0-7.3 | Influences nutrient uptake and enzyme stability.[1] |

| Aeration | Submerged, aerobic | Essential for cell respiration and biosynthesis.[1] |

| Fermentation Time | 96 hours | Production typically peaks in the stationary phase.[1] |

Experimental Protocols

The following protocols are based on established methods for the cultivation of Streptomyces olivaceus ATCC 21549 and the subsequent extraction and purification of this compound.[1][2]

Inoculum Preparation

-

Strain Maintenance: Streptomyces olivaceus ATCC 21549 is maintained on tomato paste-oatmeal agar slants.

-

Spore Suspension: Surface growth from a mature slant is suspended in a 0.01% Dupanol solution.

-

Seed Culture (Stage 1): A 3 ml aliquot of the spore suspension is used to inoculate a 500 ml Erlenmeyer flask containing 100 ml of seed medium (see Table 4). The flask is incubated for 96 hours at 25°C on a rotary shaker (280 rpm, 2-inch throw).[1]

-

Intermediate Culture (Stage 2): 100 ml of the Stage 1 culture is transferred to a 4,000 ml Erlenmeyer flask containing 1,000 ml of the same medium and incubated for 72 hours at 25°C on a reciprocating shaker.[1]

-

Production Culture Inoculum (Stage 3): 1,000 ml of the Stage 2 culture is used to inoculate a 38-liter fermentation vessel containing 30 liters of production medium.[1]

Table 4: Media Composition for this compound Production

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Beef Extract | 1.0 | 1.0 |

| Yeast Extract | 1.0 | 1.0 |

| NZ Amine A | 2.0 | 2.0 |

| Glucose | 10.0 | 10.0 |

| Distilled Water | to 1 L | to 1 L |

| pH | 7.3 | 7.3 |

Fermentation

The production fermentation is carried out in a 100-gallon stainless steel vessel containing 250 liters of production medium. The fermentation is maintained at 25°C for approximately 96 hours with aeration.[1]

Extraction and Purification

-

Harvesting: After 96 hours, the fermentation broth is adjusted to a pH of approximately 6 with concentrated HCl and then filtered to separate the mycelium from the filtrate.[1]

-

Mycelial Extraction: The filter cake (mycelium) is extracted with methanol. The methanol extract is then evaporated to leave an aqueous residue.[2]

-

Combined Extraction: The aqueous residue from the mycelial extract is combined with the culture filtrate. This pooled mixture is then extracted with ethyl acetate.[2]

-

Concentration: The ethyl acetate extract is concentrated in vacuo to yield a brown syrup.[1]

-

Counter-Current Distribution: The crude extract is subjected to counter-current distribution using a solvent system of methanol:water:hexane (3:1:4, v/v/v).[2]

-

Chromatography: The active fractions are pooled, evaporated to dryness, and further purified by chromatography on DEAE-cellulose followed by silica gel chromatography.[2]

-

Crystallization: The purified this compound is recrystallized from a benzene-methanol mixture to yield a yellow crystalline solid.[2]

Biosynthesis and Regulatory Pathways

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. While the specific regulatory network for this compound in S. olivaceus has not been fully elucidated, it is expected to follow the general principles of antibiotic regulation in Streptomyces. This includes a hierarchical cascade of regulatory proteins that respond to nutritional signals and cellular stress.

This compound Biosynthetic Pathway

The biosynthesis of the angucycline core involves the iterative condensation of malonyl-CoA units by a minimal PKS complex, followed by cyclization and aromatization reactions. This compound is a key intermediate in the biosynthesis of other angucyclines like jadomycin. In some species, such as Streptomyces venezuelae, disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster leads to the accumulation of this compound.[3][4]

Caption: Proposed biosynthetic pathway of this compound.

Putative Regulatory Cascade for this compound Production

The production of antibiotics in Streptomyces is often controlled by a complex regulatory network. This typically involves two-component systems that sense environmental signals, which in turn activate pleiotropic and pathway-specific regulators. While not specifically demonstrated for this compound, a similar cascade is likely to be involved.

Caption: Putative regulatory cascade for this compound production.

Experimental Workflow for this compound Production and Analysis

The overall workflow from strain cultivation to the analysis of purified this compound is a multi-step process that requires careful execution at each stage.

Caption: Experimental workflow for this compound production.

Conclusion

This technical guide provides a detailed framework for the production of this compound from Streptomyces olivaceus. While the provided protocols offer a solid starting point, further optimization of fermentation media and conditions, informed by a deeper understanding of the specific regulatory networks in S. olivaceus, holds the potential to significantly enhance the yield of this and other related angucycline antibiotics. The methodologies and conceptual frameworks presented herein are intended to aid researchers in their efforts to explore and exploit the biosynthetic potential of Streptomyces for the discovery and development of novel therapeutic agents.

References

- 1. US3721684A - this compound - Google Patents [patents.google.com]

- 2. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

Rabelomycin as a Biosynthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabelomycin is a member of the angucycline family of antibiotics, a class of aromatic polyketides known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. First isolated from Streptomyces olivaceus in 1970, this compound is not only an antibiotic in its own right but also a crucial biosynthetic intermediate in the production of more complex angucyclines such as urdamycin, oviedomycin, and landomycin E.[1] Its role as a shunt product in the biosynthetic pathways of other natural products like gilvocarcin and jadomycin further highlights its significance in microbial secondary metabolism.[1]

This technical guide provides an in-depth overview of this compound's biosynthesis, focusing on the enzymatic pathway, quantitative production data, and detailed experimental protocols relevant to its study and chemoenzymatic synthesis.

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the head-to-tail condensation of one acetyl-CoA starter unit and nine malonyl-CoA extender units, a process orchestrated by a type II polyketide synthase (PKS) system. The pathway involves a consortium of enzymes, often recruited from different but related biosynthetic gene clusters, demonstrating the modularity and evolutionary relationships among angucycline pathways. A highly efficient one-pot enzymatic total synthesis of this compound has been achieved by combining enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways.[1][2][3]

The key enzymatic steps are as follows:

-

Polyketide Chain Assembly: A minimal PKS, consisting of a ketosynthase (KS) and a chain length factor (CLF) (e.g., GilA/GilB or JadA/JadB), and an acyl carrier protein (ACP) (e.g., RavC), iteratively condenses the acetate starter and malonate extenders to form a linear decaketide intermediate covalently attached to the ACP.[1][4] A malonyl-CoA:ACP transacylase (MCAT), such as GilP, is responsible for loading the malonyl extender units onto the ACP.[1]

-

Ketoreduction and Cyclization: A ketoreductase (KR), like GilF or JadE, reduces a specific keto group on the nascent polyketide chain.[1] This is followed by a series of intramolecular aldol condensations, catalyzed by cyclases (CYC) such as JadD and RavG, which dictate the characteristic folded structure of the angucyclinone core.[1]

-

Formation of this compound: The cyclized intermediate, UWM6, is a proposed direct precursor to this compound.[1] this compound is then formed through spontaneous oxidation.[1]

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Quantitative Data

Quantitative analysis of biosynthetic pathways is crucial for optimizing production and understanding metabolic fluxes. The following table summarizes the available quantitative data for this compound biosynthesis.

| Parameter | Value | Conditions | Reference |

| In Vitro Synthesis Yield | 1.1 mg (~80% yield) | One-pot enzymatic reaction with GilAB, RavC, GilP, GilF, RavG, and JadD. | [1] |

| In Vivo Product Ratio | UWM6:this compound (1:1 initially, then only this compound after 4 days) | Heterologous expression in Streptomyces lividans TK64. | [1] |

Note: To date, specific enzyme kinetic parameters (Km, kcat) for the individual enzymes (GilA/B, RavC, GilP, GilF, JadD, RavG) in the context of the this compound biosynthetic pathway have not been extensively reported in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study and production of this compound.

Protocol 1: In Vitro One-Pot Enzymatic Synthesis of this compound

This protocol is adapted from the published enzymatic total synthesis of this compound.[1] It outlines the preparation of the reaction mixture for the cell-free synthesis of this compound from its basic precursors.

A. Enzyme Preparation:

-

The enzymes GilA/GilB (KS/CLF), RavC (ACP), GilP (MCAT), GilF (KR), JadD (CYC), and RavG (CYC) are required.

-

Express and purify each enzyme heterologously. GilA/GilB can be co-expressed in Streptomyces lividans and purified as a heterodimer. The other enzymes can be expressed in E. coli and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Note: Detailed protocols for the expression and purification of PKS enzymes are available in the literature but may require optimization for these specific enzymes.

B. Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.6).

-

Set up an in-situ malonyl-CoA regeneration system using malonyl-CoA synthetase (MatB).

-

Combine the following components in the reaction buffer in a microcentrifuge tube:

-

Acetyl-CoA (final concentration, e.g., 1 mM)

-

Sodium malonate (final concentration, e.g., 5 mM)

-

ATP (final concentration, e.g., 5 mM)

-

CoA (final concentration, e.g., 1 mM)

-

NADPH (final concentration, e.g., 2 mM)

-

MatB enzyme

-

-

Add the purified biosynthetic enzymes in the following approximate molar ratios: GilAB:RavC:GilP:GilF:JadD:RavG = 1:114:13:29:15:53.[1] The final concentration of each enzyme will need to be optimized.

-

Incubate the reaction mixture at 30°C for 2-4 hours. The reaction progress can be monitored by a color change from colorless to yellow/brown.[1]

C. Product Extraction and Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the organic (upper) layer.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the product by High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of acetonitrile and water (with 0.1% formic acid). This compound can be detected by its UV absorbance.

-

Purify this compound from the reaction mixture using preparative or semi-preparative HPLC.[1]

-

Confirm the identity of the purified product by mass spectrometry and NMR spectroscopy.[1]

Protocol 2: Gene Knockout in Streptomyces for Biosynthetic Studies

This protocol provides a general workflow for creating gene deletions in Streptomyces to study the function of genes in the this compound biosynthetic pathway. This is often achieved using PCR-targeting with a suicide vector and intergeneric conjugation from E. coli.

A. Construction of the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (each ~1.5-2 kb) of the target gene from the genomic DNA of the producer strain.

-

Clone these flanking regions into a suicide vector (e.g., a vector that cannot replicate in Streptomyces) on either side of a selectable marker cassette (e.g., an apramycin resistance gene).

-

Transform the resulting construct into an E. coli methylation-deficient strain (e.g., ET12567) containing a helper plasmid (e.g., pUZ8002) for conjugation.

B. Intergeneric Conjugation:

-

Grow the E. coli donor strain and the Streptomyces recipient strain to mid-log phase.

-

Wash and mix the donor and recipient cells.

-

Plate the cell mixture onto a suitable agar medium (e.g., SFM) and incubate to allow conjugation to occur.

-

Overlay the plate with a selective antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic corresponding to the marker on the knockout plasmid to select for Streptomyces exconjugants).

C. Screening for Double Crossover Mutants:

-

Isolate single colonies of the exconjugants and patch them onto media with and without the antibiotic used for selection of the suicide vector backbone (if applicable).

-

Colonies that are sensitive to the vector's antibiotic but resistant to the marker cassette's antibiotic are potential double crossover mutants.

-

Confirm the gene deletion by PCR analysis of the genomic DNA from the putative mutants using primers that flank the target gene region.

Visualizations

The following diagrams illustrate the experimental workflow for the one-pot synthesis of this compound and the logical relationship of the enzymes involved.

Conclusion

This compound serves as a fascinating example of a biosynthetic intermediate that is both a bioactive molecule and a stepping stone to a wider array of complex natural products. The elucidation of its biosynthetic pathway, particularly through in vitro reconstitution, has provided valuable insights into the mechanisms of type II polyketide synthases and the tailoring enzymes that generate structural diversity. The chemoenzymatic synthesis of this compound not only confirms its biosynthetic route but also opens up possibilities for the engineered biosynthesis of novel angucycline analogues with potentially improved therapeutic properties. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

References

A Technical Guide to the Antitumor and Antiviral Properties of Rabelomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known antitumor and antiviral properties of Rabelomycin, an angucycline antibiotic. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Introduction to this compound

This compound is a naturally occurring angucyclinone antibiotic first isolated from the culture broth of Streptomyces olivaceus[1][2]. As a member of the benz[a]anthraquinone family, it is recognized for a broad spectrum of biological activities, including antibacterial, antitumor, and antiviral effects[1]. Structurally, it is a key intermediate in the biosynthesis of more complex angucyclines like landomycins and urdamycins[1][3]. Its unique structure and biological profile have made it a subject of interest for both synthetic chemists and drug discovery professionals.

Antitumor Properties

This compound has demonstrated cytotoxic activity against cancer cell lines. The primary mechanism of action for related angucycline antibiotics often involves DNA interaction, such as intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis[4][5]. Additionally, some related compounds are known to be potent photosensitizing agents, where their DNA-damaging capabilities are significantly enhanced by light[6].

Quantitative Antitumor Data

The cytotoxic potential of this compound has been quantified against human colon adenocarcinoma cells (Caco-2). The available data is summarized below.

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| This compound | Caco-2 | Cytotoxicity | IC₅₀ | 31.27 µM | [7] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a generalized protocol for determining the IC₅₀ value of this compound against an adherent cancer cell line, based on common methodologies like the MTT or MTS assay.

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in the recommended growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve a range of final concentrations for testing.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with medium and solvent only as negative controls.

-

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment (MTT Assay Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the solvent control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

-

Visualization: Cytotoxicity Assay Workflow

The logical flow of a typical in vitro cytotoxicity experiment is depicted below.

Antiviral Properties

While this compound is noted to belong to the angucycline class of antibiotics which possess antiviral activities, specific quantitative data such as EC₅₀ values against particular viruses are not extensively documented in publicly available literature[1]. The general approach to identifying and quantifying antiviral efficacy involves cell-based assays that measure the inhibition of virus-induced cytopathic effects (CPE) or the reduction in viral replication.

Experimental Protocol: Generalized Antiviral Assay (CPE Reduction)

This protocol describes a general method for screening compounds like this compound for antiviral activity against a virus that causes a visible cytopathic effect in a permissive cell line.

-

Cell and Virus Preparation:

-

Culture a permissive host cell line (e.g., Vero cells) in 96-well plates until a confluent monolayer is formed.

-

Prepare and titer a stock of the target virus (e.g., Herpes Simplex Virus, Influenza Virus).

-

-

Infection and Treatment:

-

Wash the cell monolayer with a serum-free medium.

-

Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01. Allow the virus to adsorb for 1-2 hours.

-

Prepare serial dilutions of this compound in a low-serum maintenance medium.

-

After the adsorption period, remove the viral inoculum and add 100 µL of the medium containing the this compound dilutions to the wells.

-

Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Monitor the wells daily for the appearance of virus-induced CPE using an inverted microscope. This is typically done for 3-5 days.

-

-

Quantification and Data Analysis:

-

After the incubation period, when CPE in the virus control wells is widespread (e.g., 80-100%), quantify cell viability. This can be done by staining the remaining viable cells with a crystal violet solution or by using a metabolic assay (e.g., MTS).

-

Measure the absorbance in each well.

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the EC₅₀ (50% effective concentration) by plotting the inhibition percentage against the log of the compound concentration.

-

Simultaneously, a cytotoxicity assay (CC₅₀) should be run on uninfected cells to assess the compound's toxicity. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated to evaluate the therapeutic window.

-

Visualization: Antiviral Screening Workflow

The following diagram illustrates a standard workflow for screening compounds for antiviral activity.

Biosynthesis of this compound

This compound is a product of a type II polyketide synthase (PKS) system[1][8]. Its biosynthesis is a multi-step enzymatic process starting from simple precursors. Understanding this pathway is crucial for efforts in biosynthetic engineering and production optimization.

Enzymatic Synthesis Pathway

The synthesis begins with acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. A series of enzymes, including ketosynthases (KS), chain-length factor (CLF), and acyl carrier protein (ACP), assemble a nascent polyketide chain. This chain undergoes ketoreduction (KR) and a series of cyclization reactions catalyzed by cyclase (CYC) enzymes to form the characteristic angucyclinone scaffold[1][9]. A key intermediate, UWM6, is formed, which can then be oxidized to yield this compound[1].

Visualization: this compound Biosynthetic Pathway

This diagram outlines the key enzymatic steps from primary metabolites to the final this compound product.

Conclusion and Future Directions

This compound is a bioactive natural product with confirmed antitumor activity and putative antiviral properties. The quantitative data, though limited, indicates a moderate cytotoxic effect on colon cancer cells. Its mechanism of action likely aligns with other DNA-damaging antitumor antibiotics. For drug development professionals, this compound serves as a valuable scaffold. Future research should focus on:

-

Expanding Antitumor Profiling: Testing this compound against a broader panel of cancer cell lines to determine its spectrum of activity and to identify potential biomarkers for sensitivity.

-

Elucidating Antiviral Activity: Systematically screening this compound against a diverse range of viruses to identify its antiviral spectrum and to quantify its efficacy (EC₅₀) and selectivity (SI).

-

Mechanism of Action Studies: Conducting detailed molecular studies to confirm its precise mechanism of action, including its effects on DNA, topoisomerases, and its potential for photo-activated cytotoxicity.

-

Medicinal Chemistry Efforts: Synthesizing and evaluating derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.

References

- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 5. longdom.org [longdom.org]

- 6. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Rabelomycin Angucycline Family: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angucyclines represent the largest group of type II polyketide-derived natural products, renowned for their diverse chemical structures and wide array of biological activities.[1] Among these, rabelomycin, a benz[a]anthraquinone derivative, stands out as a structurally simpler yet biologically significant member. First isolated from Streptomyces olivaceus ATCC 21549, this compound has demonstrated notable antibacterial activity, particularly against Gram-positive microorganisms.[2] Beyond its direct antimicrobial effects, it serves as a crucial intermediate in the biosynthesis of more complex and potent angucyclines, such as the urdamycins, oviedomycin, and landomycin E.[2] This technical guide provides a comprehensive overview of the this compound angucycline family, focusing on its core characteristics, biosynthetic pathway, mechanism of action, and relevant experimental protocols.

Core Characteristics and Physicochemical Properties

This compound is a yellow crystalline solid with the chemical formula C₁₉H₁₄O₆. It is soluble in alkanols, acetone, and chloroform, but insoluble in water and petroleum ether.[3] The core structure of this compound is a tetracyclic benz[a]anthracene skeleton, a hallmark of the angucycline class.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄O₆ | [4] |

| Molecular Weight | 338.3 g/mol | [4] |

| Melting Point | 193°C (decomposes) | [3] |

| Optical Rotation | [α]D = -102° ± 10° (c=1 in CHCl₃) | [3] |

| UV λmax (MeOH) | 228 nm (ε = 26,600), 267 nm (ε = 28,800), 433 nm (ε = 8,000) | [3] |

| UV λmax (0.02 N NaOH in MeOH) | 258 nm (ε = 26,200), 282 nm (shoulder, ε = 13,100), 325 nm (ε = 8,900), 507 nm (ε = 7,500) | [3] |

Biological Activity

This compound exhibits a range of biological activities, with its antibacterial properties being the most prominently reported. It also displays moderate cytotoxic and antioxidant activities.

Antibacterial Activity

This compound demonstrates significant activity against Gram-positive bacteria.

| Organism | MIC (µg/mL) | Reference |

| Gram-positive bacteria (general) | 5 - 80 | [5] |

| Multidrug-resistant Enterococcus faecium | 3.12 - 6.25 | [6] |

| Multidrug-resistant Enterococcus faecalis | 3.12 - 6.25 | [6] |

| Multidrug-resistant Staphylococcus aureus | 3.12 - 6.25 | [6] |

Cytotoxic and Antioxidant Activity

| Activity | Cell Line | IC₅₀ | Reference |

| Cytotoxicity | Caco-2 | 31.27 µM | [5] |

| Antioxidant (DPPH scavenging) | - | 70.37 µg/mL | [5] |

Biosynthesis of this compound

This compound is synthesized via a type II polyketide synthase (PKS) pathway. The process begins with a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA.[1] A complex of enzymes, including ketosynthases (KSα and KSβ), a chain length factor (CLF), an acyl carrier protein (ACP), ketoreductases (KR), and cyclases (CYC), work in concert to construct the polyketide backbone and facilitate its cyclization into the characteristic angucyclinone core.[3][7] this compound is often considered a shunt product, branching off from the main biosynthetic pathways of other complex angucyclines like jadomycin.[7]

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other well-studied angucyclines and anthracyclines, a plausible mechanism involves the inhibition of topoisomerase II and intercalation into DNA. This dual action would lead to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces olivaceus

This protocol is adapted from the original isolation procedure.[3]

-

Fermentation: Culture Streptomyces olivaceus (ATCC 21549) in a suitable liquid medium under aerobic conditions.

-

Harvesting: After an appropriate incubation period, filter the culture broth to separate the mycelium from the filtrate.

-

Extraction of Mycelium: Extract the collected mycelial cake with methanol. Evaporate the methanol to obtain an aqueous residue.

-

Combining and Extraction: Combine the aqueous residue from the mycelial extraction with the culture filtrate. Extract the pooled liquid with ethyl acetate.

-

Concentration: Concentrate the ethyl acetate extract to a syrup.

-

Counter-current Distribution: Subject the syrup to counter-current distribution using a solvent system of methanol:water:hexane (3:1:4 v/v/v).

-

Purification:

-

Pool the active fractions and evaporate to dryness to obtain crude this compound.

-

Purify the crude product by chromatography on DEAE-cellulose.

-

Further purify the active fractions by chromatography on silica gel.

-

Recrystallize the purified this compound from a benzene-methanol mixture to obtain a yellow crystalline solid.

-

Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of this compound against bacterial strains using the broth microdilution method.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of IC₅₀ (50% Inhibitory Concentration)

This protocol outlines a general method for determining the cytotoxic activity of this compound against a cancer cell line using a colorimetric assay (e.g., MTT).

-

Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Cell Viability Assay:

-

Add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value from the dose-response curve.

-

Conclusion

This compound serves as a foundational member of the angucycline family, exhibiting notable biological activities and playing a key role as a biosynthetic precursor. Its relatively simple structure makes it an attractive target for synthetic and biosynthetic studies aimed at generating novel angucycline analogs with enhanced therapeutic properties. Further investigation into its precise mechanism of action and the signaling pathways it modulates will be crucial for realizing its full potential in drug discovery and development. This technical guide provides a solid framework for researchers to understand and further explore the scientific and therapeutic importance of the this compound angucycline family.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione | C19H14O6 | CID 443810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments of rebeccamycin analogues as topoisomerase I inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]

- 7. Syntheses and biological activities (topoisomerase inhibition and antitumor and antimicrobial properties) of rebeccamycin analogues bearing modified sugar moieties and substituted on the imide nitrogen with a methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Cytotoxic Effects of Rabelomycin on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabelomycin, a member of the angucycline class of antibiotics, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, including its impact on cell viability, induction of apoptosis, and cell cycle regulation. While specific quantitative data for this compound remains emerging, this document synthesizes available information, including data from its close homologue, Rapanone, to offer a detailed perspective on its potential as a therapeutic agent. This guide also outlines key experimental protocols for the continued investigation of this compound and visualizes the putative signaling pathways involved in its mechanism of action.

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to the angucycline family, a group of aromatic polyketides known for their diverse biological activities, including antibacterial and antitumor properties. Structurally characterized by a unique angularly fused tetracyclic ring system, angucyclines have garnered significant attention in the field of oncology. Preliminary studies have indicated that this compound exhibits significant cytotoxicity against a panel of human cancer cell lines, including lung (A549), non-small cell lung (H157), breast (MCF7, MDA-MB-231), and liver (HepG2) cancers. This has prompted further investigation into its mechanisms of action and potential for therapeutic applications.

Quantitative Analysis of Cytotoxicity

Precise and comprehensive IC50 values for this compound across a wide range of cancer cell lines are still being actively researched. However, studies on its close structural homologue, Rapanone, provide valuable insights into its potential potency and selectivity. The following table summarizes the IC50 values of Rapanone against various human cancer cell lines. It is important to note that while indicative, these values may not be identical to those of this compound and further direct testing is required.

| Cell Line | Cancer Type | IC50 (µM) |

| Prostate Cancer | ||

| PC-3 | Prostate Carcinoma | 6.50 |

| Du145 | Prostate Carcinoma | 7.68 |

| Thyroid Cancer | ||

| FTC-133 | Follicular Thyroid Carcinoma | 6.01 |

| 8505C | Anaplastic Thyroid Carcinoma | 7.84 |

| Colorectal Cancer | ||

| Caco-2 | Colorectal Adenocarcinoma | 8.79 |

| HT-29 | Colorectal Adenocarcinoma | 11.67 (48h) |

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample after treatment with this compound.

-

Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).

-

Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualization of Putative Signaling Pathways and Workflows

The precise signaling pathways modulated by this compound are a subject of ongoing investigation. Based on the known mechanisms of related angucycline antibiotics and the general principles of cancer cell biology, the following diagrams illustrate the potential pathways and experimental workflows involved in this compound-induced cytotoxicity.

Figure 1. Experimental workflow for analyzing the cytotoxic effects of this compound.

Figure 2. Putative intrinsic apoptosis signaling pathway induced by this compound.

Figure 3. Putative cell cycle arrest pathways modulated by this compound.

Conclusion and Future Directions

This compound, an angucycline antibiotic, demonstrates significant potential as a cytotoxic agent against a variety of cancer cell lines. While comprehensive data on its specific IC50 values and molecular targets are still under investigation, preliminary evidence and studies on its homologue, Rapanone, suggest a potent anti-proliferative effect. The primary mechanisms of action are likely to involve the induction of apoptosis through the intrinsic mitochondrial pathway and the induction of cell cycle arrest at key checkpoints.

Future research should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound against a broader panel of cancer cell lines to identify the most sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound to induce apoptosis and cell cycle arrest.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.

The continued exploration of this compound's cytotoxic properties holds promise for the development of novel and effective cancer therapies. The experimental frameworks and putative pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this promising anti-cancer compound.

Elucidation of the Rabelomycin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the elucidation of the rabelomycin biosynthesis pathway. This compound, an angucycline antibiotic, is a polyketide synthesized by a type II polyketide synthase (PKS) system. Its biosynthetic pathway has been elucidated through a combination of in vivo heterologous expression and in vitro enzymatic reconstitution studies, leveraging enzymes from various Streptomyces species. This document details the key experiments, presents quantitative data, and provides methodologies for the core experimental procedures.

Core Concepts in this compound Biosynthesis

This compound is not typically produced as a primary metabolite but rather as a shunt product in the biosynthetic pathways of other complex angucyclines, such as gilvocarcin, ravidomycin, and jadomycin.[1] The biosynthesis starts from the basic building blocks of acetyl-CoA and malonyl-CoA, which are assembled by a minimal PKS system. This minimal PKS comprises three key enzymatic components:

-

Ketosynthase (KSα): Catalyzes the decarboxylative condensation of malonyl-ACP with the growing polyketide chain.

-

Chain Length Factor (CLF or KSβ): Works in conjunction with KSα to determine the length of the polyketide chain.

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain as a thioester.

Following the assembly of the linear polyketide chain, a series of post-PKS modifications, including ketoreduction and cyclization events, are carried out by specific enzymes to yield the characteristic angucyclinone core of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments in the elucidation of the this compound biosynthesis pathway.

Table 1: In Vitro Enzymatic Synthesis of this compound

| Component | Concentration/Amount | Role |

| Enzymes | ||

| GilA (KSα) & GilB (KSβ) | 1 µM | Minimal Polyketide Synthase |

| RavC (ACP) | 114 µM | Acyl Carrier Protein |

| GilP (Malonyl-CoA:ACP transacylase) | 13 µM | Malonyl-CoA loading onto ACP |

| GilF (Ketoreductase) | 29 µM | Ketoreduction of the polyketide chain |

| RavG (Cyclase) | 53 µM | Second cyclization |

| JadD (Cyclase) | 15 µM | First cyclization |

| Substrates | ||

| Acetyl-CoA | 0.5 mM | Starter unit |

| Malonyl-CoA | 1.5 mM | Extender units |

| NADPH | 2 mM | Reductant cofactor |

| Reaction Conditions | ||

| Buffer | 100 mM HEPES, pH 7.6 | |

| Incubation Time | 2 hours | |

| Incubation Temperature | 30°C | |

| Yield | ||

| This compound | 1.1 mg (~80% yield) |

Data extracted from Kharel et al., 2010 and its supplementary information.

Table 2: Heterologous Production of this compound and Intermediates in Streptomyces lividans TK64

| Expression Plasmid | Genes Expressed | Major Products |

| pRab2 | gilA, gilB, gilC, gilF, gilP | RM20b, RM20c |

| pRab3 | gilA, gilB, gilC, gilF, gilP, jadD | SEK43 |

| pRab4 | gilA, gilB, gilC, gilF, gilP, jadD, ravG | This compound, UWM6 |

Data extracted from Kharel et al., 2010.[1]

Experimental Protocols

In Vitro Reconstitution of this compound Biosynthesis

This protocol describes the one-pot enzymatic synthesis of this compound from acetyl-CoA and malonyl-CoA.

a. Enzyme Purification:

-

Expression: The genes for the biosynthetic enzymes (gilA/gilB, ravC, gilP, gilF, jadD, ravG) are cloned into appropriate expression vectors and transformed into E. coli or Streptomyces lividans for overexpression.

-

Cell Lysis: Harvested cells are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The enzymes, typically engineered with a His-tag, are purified from the cell lysate using Ni-NTA affinity chromatography.

-

Desalting: Purified enzymes are desalted into a storage buffer (e.g., 50 mM HEPES pH 7.6, 100 mM NaCl, 10% glycerol) using a desalting column.

b. Enzymatic Reaction:

-

Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.6), 2 mM NADPH, 0.5 mM acetyl-CoA, and 1.5 mM malonyl-CoA.

-

Add the purified enzymes to the reaction mixture at the concentrations specified in Table 1.

-

Incubate the reaction at 30°C for 2 hours.

-

Quench the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Extract the organic layer, evaporate to dryness, and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

c. Product Analysis:

-

Analyze the reaction products by high-performance liquid chromatography (HPLC) on a C18 column.

-

Monitor the elution profile using a photodiode array (PDA) detector.

-

Identify this compound by comparing its retention time and UV-visible spectrum with an authentic standard.

-

Confirm the identity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Heterologous Expression of this compound Biosynthetic Genes in Streptomyces lividans

This protocol outlines the expression of the this compound biosynthetic gene cluster in a heterologous host.

a. Plasmid Construction:

-

Amplify the desired biosynthetic genes (gilA, gilB, gilC, gilF, gilP, jadD, ravG) from the genomic DNA of the producer strains using PCR.

-

Clone the amplified genes sequentially into an appropriate E. coli-Streptomyces shuttle vector (e.g., pUWL201PW) under the control of a suitable promoter (e.g., ermE*p).

-

Verify the integrity of the constructed plasmids by restriction digestion and DNA sequencing.

b. Transformation of Streptomyces lividans:

-

Introduce the expression plasmids into E. coli ET12567/pUZ8002 for conjugation.

-

Prepare spores of Streptomyces lividans TK64.

-

Mix the E. coli donor cells with the S. lividans spores on a suitable agar medium (e.g., SFM) and incubate for conjugation to occur.

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid and thiostrepton) to select for exconjugants.

c. Fermentation and Metabolite Extraction:

-

Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., TSB) and grow for 2-3 days.

-

Inoculate a production culture (e.g., R5A medium) with the seed culture and incubate for 5-7 days.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Evaporate the organic extract to dryness and redissolve in methanol for analysis.

d. Metabolite Analysis:

-

Analyze the extracted metabolites by HPLC, MS, and NMR as described in the in vitro protocol.

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for In Vitro this compound Synthesis

Caption: Workflow for the in vitro enzymatic synthesis of this compound.

Logical Relationship of Heterologous Expression Experiments

Caption: Gene combinations for heterologous this compound production.

References

The Crucial Role of Type II Polyketide Synthase in the Biosynthesis of Rabelomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabelomycin, a member of the angucycline family of antibiotics, possesses significant antibacterial properties. Its biosynthesis is a complex process orchestrated by a Type II polyketide synthase (PKS) system, which assembles the characteristic benz[a]anthraquinone core from simple acyl-CoA precursors. This technical guide provides an in-depth exploration of the Type II PKS's function in this compound production, detailing the enzymatic machinery, biosynthetic pathway, and key experimental methodologies. Quantitative data from cited studies are summarized, and critical workflows are visualized to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction to this compound and Type II Polyketide Synthases

This compound is a naturally occurring polyketide first isolated from Streptomyces olivaceus ATCC 21549.[1][2] It exhibits notable activity against Gram-positive bacteria.[1][2] The core structure of this compound is an angucyclinone, a tetracyclic aromatic framework that is the hallmark of the angucycline class of antibiotics.[1][3]

The biosynthesis of such complex aromatic structures is governed by Type II polyketide synthases.[4][5][6] Unlike the large, multifunctional Type I PKSs, Type II systems are comprised of a complex of discrete, monofunctional enzymes that act iteratively to construct the polyketide chain.[6][7] The minimal Type II PKS required to produce a polyketide backbone consists of three essential components:

-

Ketosynthase α (KSα): Catalyzes the iterative Claisen condensation of extender units.

-

Chain Length Factor (CLF) or Ketosynthase β (KSβ): Works in conjunction with KSα to determine the length of the polyketide chain.

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain via a phosphopantetheine arm.

Following the assembly of the nascent polyketide chain, a series of tailoring enzymes, including ketoreductases (KR), cyclases (CYC), and aromatases (ARO), modify and fold the chain into its final, stable aromatic structure.[5]

The this compound Biosynthetic Pathway